molecular formula C9H8N2O4 B14808272 4-Cyclopropoxy-5-nitronicotinaldehyde

4-Cyclopropoxy-5-nitronicotinaldehyde

Cat. No.: B14808272
M. Wt: 208.17 g/mol
InChI Key: LDICSMYCKUEXHH-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-nitronicotinaldehyde is an organic compound with the molecular formula C9H8N2O4 It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 4-position and a nitro group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-nitronicotinaldehyde typically involves the introduction of the cyclopropoxy and nitro groups onto a nicotinaldehyde precursor. One common method involves the nitration of 4-cyclopropoxy-nicotinaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-nitronicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-5-nitronicotinic acid.

    Reduction: 4-Cyclopropoxy-5-aminonicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-5-nitronicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-nitronicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde:

    4-Cyclopropoxy-6-nitronicotinaldehyde: A similar compound with the nitro group at the 6-position instead of the 5-position.

    5-Cyclopropoxy-6-nitronicotinaldehyde: Another isomer with the nitro group at the 6-position and the cyclopropoxy group at the 5-position.

Uniqueness

4-Cyclopropoxy-5-nitronicotinaldehyde is unique due to the specific positioning of the cyclopropoxy and nitro groups, which can influence its reactivity and potential applications. The combination of these functional groups on the pyridine ring provides distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-cyclopropyloxy-5-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O4/c12-5-6-3-10-4-8(11(13)14)9(6)15-7-1-2-7/h3-5,7H,1-2H2

InChI Key

LDICSMYCKUEXHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2C=O)[N+](=O)[O-]

Origin of Product

United States

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